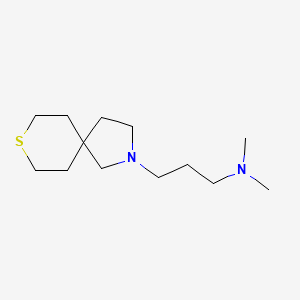

N,N-Dimethyl-3-(8-thia-2-azaspiro(4.5)dec-2-yl)-1-propanamine

Description

NSC 92853 is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its role in biological and chemical research, particularly in the study of neural stem cells and their differentiation.

Properties

CAS No. |

10287-91-9 |

|---|---|

Molecular Formula |

C13H26N2S |

Molecular Weight |

242.43 g/mol |

IUPAC Name |

N,N-dimethyl-3-(8-thia-2-azaspiro[4.5]decan-2-yl)propan-1-amine |

InChI |

InChI=1S/C13H26N2S/c1-14(2)7-3-8-15-9-4-13(12-15)5-10-16-11-6-13/h3-12H2,1-2H3 |

InChI Key |

LXFXJXKHUYWETH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCN1CCC2(C1)CCSCC2 |

Origin of Product |

United States |

Preparation Methods

The preparation of NSC 92853 involves several synthetic routes and reaction conditions. One common method includes the induction of neural stem cells from human pluripotent stem cells using specific media and reagents. This process typically involves the use of a serum-free neural induction medium, which can convert human pluripotent stem cells into neural stem cells within a week . The preparation requires materials such as Neurobasal® Medium, GIBCO® Neural Induction Supplement, Advanced™ DMEM⁄F-12, and various other reagents .

Chemical Reactions Analysis

NSC 92853 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethyl sulfoxide (DMSO), various acids and bases, and specific inhibitors. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of DMSO can lead to the formation of specific oxidized products .

Scientific Research Applications

NSC 92853 has a wide range of scientific research applications. In chemistry, it is used to study the differentiation of neural stem cells and their potential in regenerative medicine. In biology, it is utilized to understand the mechanisms of neural differentiation and the role of specific genes and proteins in this process. In medicine, NSC 92853 is being explored for its potential in treating neurodegenerative diseases and neurological disorders. Additionally, it has applications in the industry for the development of new therapeutic agents and diagnostic tools .

Mechanism of Action

The mechanism of action of NSC 92853 involves its interaction with specific molecular targets and pathways. It is known to influence the differentiation of neural stem cells by modulating the expression of key transcription factors and signaling molecules. The compound interacts with proteins such as Nestin, PAX6, SOX1, and SOX2, which are crucial for neural differentiation . These interactions lead to the activation of specific pathways that promote the formation of neurons, oligodendrocytes, and astrocytes .

Comparison with Similar Compounds

NSC 92853 can be compared with other similar compounds used in neural stem cell research. Some of these compounds include:

NSC 125973: Known for its role in cancer research and its ability to inhibit specific cellular pathways.

NSC 11761: Used in the study of sodium-hydrogen exchangers and their role in cellular homeostasis.

NSC 181339-01: A chemotherapeutic agent used in the treatment of various cancers.

NSC 92853 is unique due to its specific application in neural stem cell differentiation and its potential therapeutic uses in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.